Niobium ethoxide

Description

Propriétés

Numéro CAS |

3236-82-6 |

|---|---|

Formule moléculaire |

C2H6NbO |

Poids moléculaire |

138.97 g/mol |

Nom IUPAC |

ethanol;niobium |

InChI |

InChI=1S/C2H6O.Nb/c1-2-3;/h3H,2H2,1H3; |

Clé InChI |

ZNULOBXNTNSWBE-UHFFFAOYSA-N |

SMILES canonique |

CCO.CCO.CCO.CCO.CCO.[Nb] |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Niobium(V) Ethoxide: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niobium(V) ethoxide, with the chemical formula Nb(OC₂H₅)₅, is a volatile, moisture-sensitive metal alkoxide that serves as a critical precursor in the synthesis of niobium-based materials. Its high reactivity and solubility in organic solvents make it an ideal candidate for sol-gel processes, chemical vapor deposition (CVD), and atomic layer deposition (ALD), enabling the fabrication of niobium oxide (Nb₂O₅) thin films, nanoparticles, and catalysts. This technical guide provides a comprehensive overview of the chemical and physical properties of Niobium(V) ethoxide, detailed experimental protocols for its synthesis, handling, and applications, and explores its utility in materials science, catalysis, and the development of biomedical coatings.

Chemical and Physical Properties

Niobium(V) ethoxide is a colorless to yellow liquid under ambient conditions. In solution, it typically exists as a dimer, Nb₂(OC₂H₅)₁₀, featuring a bioctahedral structure with bridging ethoxide ligands.[1] This dimeric form is a key aspect of its reactivity and precursor characteristics.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Niobium(V) ethoxide:

| Property | Value | References |

| Chemical Formula | C₁₀H₂₅NbO₅ | [2][3] |

| Molecular Weight | 318.21 g/mol | [2][3] |

| Appearance | Colorless to yellow liquid | [1][4] |

| Density | 1.268 g/mL at 25 °C | [2] |

| Melting Point | 5-6 °C | [2] |

| Boiling Point | 142 °C at 0.1 mmHg | [2] |

| Refractive Index (n20/D) | 1.516 | [2] |

| Flash Point | 36 °C (closed cup) | [2] |

| Solubility | Soluble in organic solvents; reacts with water | [1] |

Synthesis and Handling

The synthesis and handling of Niobium(V) ethoxide require stringent anhydrous and anaerobic conditions due to its high sensitivity to moisture.

Synthesis Protocols

Two primary methods for the synthesis of Niobium(V) ethoxide are the salt metathesis reaction and an electrochemical process.

2.1.1. Salt Metathesis Synthesis

This is the most common laboratory-scale synthesis method.

-

Reaction: 10 NaOC₂H₅ + Nb₂Cl₁₀ → Nb₂(OC₂H₅)₁₀ + 10 NaCl[1]

-

Materials:

-

Niobium(V) chloride (NbCl₅)

-

Anhydrous ethanol

-

Sodium metal

-

Anhydrous benzene or toluene

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

Prepare a solution of sodium ethoxide by reacting sodium metal with excess anhydrous ethanol under an inert atmosphere.

-

Remove the excess ethanol under vacuum to obtain dry sodium ethoxide powder.

-

Suspend the sodium ethoxide in anhydrous benzene or toluene.

-

Slowly add a solution of niobium(V) chloride in the same solvent to the sodium ethoxide suspension with vigorous stirring.

-

The reaction mixture is typically refluxed for several hours to ensure complete reaction.

-

After cooling, the precipitated sodium chloride is removed by filtration or centrifugation under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield crude Niobium(V) ethoxide.

-

Purify the product by vacuum distillation.

-

2.1.2. Electrochemical Synthesis

An alternative method that avoids the use of halide precursors.

-

Apparatus:

-

Electrochemical cell

-

Niobium metal plate (anode)

-

Inert cathode (e.g., stainless steel)

-

Anhydrous ethanol containing a supporting electrolyte (e.g., tetraethylammonium chloride)

-

-

Procedure:

-

Assemble the electrochemical cell with the niobium anode and inert cathode in anhydrous ethanol containing the supporting electrolyte.

-

Apply a constant current between the electrodes. The niobium anode is consumed, and Niobium(V) ethoxide is formed in the solution.

-

After the electrolysis is complete, the product is isolated from the electrolyte solution by vacuum distillation.[5]

-

Handling and Storage

Due to its reactivity with water and air, Niobium(V) ethoxide must be handled using inert atmosphere techniques.[6][7][8][9]

-

General Precautions:

-

All manipulations should be performed under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line).[6][7]

-

Glassware must be thoroughly dried in an oven (e.g., at 120 °C overnight) and cooled under vacuum or an inert gas stream before use.[7]

-

Solvents must be dried and deoxygenated before use.

-

-

Personal Protective Equipment (PPE):

-

Storage:

Chemical Reactions and Mechanisms

Niobium(V) ethoxide undergoes several key reactions that are fundamental to its application as a precursor.

Hydrolysis and Condensation

The most important reaction of Niobium(V) ethoxide is its hydrolysis, which leads to the formation of niobium oxides. This reaction is the basis of the sol-gel process.

-

Simplified Hydrolysis Reaction: Nb₂(OC₂H₅)₁₀ + 5 H₂O → Nb₂O₅ + 10 C₂H₅OH[1]

The mechanism involves the stepwise replacement of ethoxide groups with hydroxyl groups, followed by condensation reactions (either water or alcohol elimination) to form Nb-O-Nb bridges. The rate of hydrolysis and condensation can be controlled by factors such as the water-to-alkoxide ratio, pH, and temperature.

Thermal Decomposition

At elevated temperatures, Niobium(V) ethoxide decomposes to form niobium oxide, a process utilized in CVD and ALD.

-

Decomposition Temperature: Begins above 325–350 °C[1]

-

Simplified Decomposition Reaction: Nb₂(OC₂H₅)₁₀ → Nb₂O₅ + 5 (C₂H₅)₂O[1]

Experimental Protocols for Applications

Sol-Gel Synthesis of Niobium Oxide Nanoparticles

This protocol describes a general method for producing Nb₂O₅ nanoparticles.

-

Materials:

-

Niobium(V) ethoxide

-

Anhydrous ethanol

-

Ammonium hydroxide solution or deionized water

-

-

Procedure:

-

Dissolve a known amount of Niobium(V) ethoxide in anhydrous ethanol under vigorous stirring in an inert atmosphere.[14]

-

Slowly add a controlled amount of a hydrolyzing agent (e.g., a solution of water in ethanol or an ammonium hydroxide solution) to the Niobium(V) ethoxide solution. The molar ratio of water to the alkoxide is a critical parameter.[14]

-

A gel or precipitate will form upon hydrolysis and condensation.

-

The resulting sol or gel is aged for a specific period (e.g., 24 hours) to allow for the completion of the condensation reactions.

-

The gel is then dried to remove the solvent and byproducts. This can be done at ambient or elevated temperatures, or via supercritical drying to produce aerogels.

-

The dried powder is calcined at a high temperature (e.g., 500-800 °C) to crystallize the niobium oxide into the desired phase.[15]

-

Catalyst in Ring-Opening Polymerization of ε-Caprolactone

Niobium(V) ethoxide and its derivatives can act as catalysts for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone.[16][17][18][19]

-

Materials:

-

Niobium(V) ethoxide

-

ε-Caprolactone (monomer), dried and distilled

-

Anhydrous toluene (solvent)

-

-

Procedure:

-

In a glovebox, dissolve Niobium(V) ethoxide in anhydrous toluene in a reaction vessel.[19]

-

Add the desired amount of ε-caprolactone to the catalyst solution. The monomer-to-catalyst ratio will influence the molecular weight of the resulting polymer.[19]

-

The reaction mixture is heated to a specific temperature (e.g., 80-140 °C) and stirred for a set period.[18][19]

-

The polymerization is terminated by cooling the reaction mixture and precipitating the polymer in a non-solvent such as cold methanol.

-

The polymer is then collected by filtration and dried under vacuum.

-

Preparation of Bioactive Coatings for Implants

Niobium oxide coatings, derived from Niobium(V) ethoxide, can enhance the biocompatibility and corrosion resistance of metallic implants.[20][21][22][23][24]

-

Materials:

-

Niobium(V) ethoxide

-

Anhydrous butanol

-

Acetylacetone (as a chelating agent to control hydrolysis)

-

Titanium or other implant substrate

-

-

Procedure:

-

Prepare a sol by dissolving Niobium(V) ethoxide in butanol and adding acetylacetone under an inert atmosphere.[20]

-

The substrate (e.g., a polished titanium disc) is cleaned and degreased.

-

The sol is applied to the substrate using a technique such as spin-coating or dip-coating.[20]

-

The coated substrate is dried to remove the solvent.

-

The coating is then heat-treated (annealed) at a specific temperature to form a dense, crystalline niobium oxide layer. The annealing temperature influences the surface roughness and crystallinity of the coating.[21]

-

Spectroscopic Characterization

While detailed NMR data for Niobium(V) ethoxide is not extensively published in a consolidated format, characterization is typically performed using NMR, FTIR, and Raman spectroscopy. The following provides expected spectral features.

| Spectroscopy | Expected Features | References |

| ¹H NMR | Two main signals are expected for the ethoxide protons: a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons. The presence of both terminal and bridging ethoxide groups in the dimeric structure may lead to more complex spectra. | [5][25] |

| ¹³C NMR | Two signals are expected for the ethoxide carbons: one for the methyl (CH₃) carbon and one for the methylene (CH₂) carbon. | |

| FTIR | Characteristic C-H stretching and bending vibrations of the ethoxide groups. A strong band corresponding to the Nb-O-C stretching vibration is also expected. | [5] |

| Raman | Vibrations corresponding to the Nb-O bonds and the ethoxide ligands. | [5] |

Mandatory Visualizations

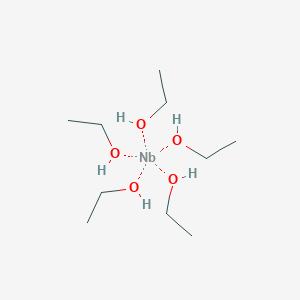

Dimeric Structure of Niobium(V) Ethoxide

Caption: Dimeric structure of Niobium(V) ethoxide, Nb₂(OC₂H₅)₁₀.

Synthesis of Niobium(V) Ethoxide Workflow

Caption: Workflow for the synthesis of Niobium(V) ethoxide.

Sol-Gel Process using Niobium(V) Ethoxide

Caption: General workflow for the sol-gel synthesis of niobium oxide.

Key Reactions of Niobium(V) Ethoxide

Caption: Key reactions of Niobium(V) ethoxide.

Conclusion

Niobium(V) ethoxide is a versatile and indispensable precursor for the synthesis of advanced niobium-based materials. Its well-defined chemical properties and reactivity, particularly its susceptibility to hydrolysis and thermal decomposition, allow for precise control over the formation of niobium oxide nanostructures, thin films, and catalysts. While its moisture sensitivity necessitates careful handling, the protocols outlined in this guide provide a framework for its safe and effective use in research and development. The continued exploration of Niobium(V) ethoxide and its derivatives holds significant promise for advancements in catalysis, electronics, and biomedical applications, including the development of novel drug delivery systems and biocompatible implant coatings.

References

- 1. Niobium(V) ethoxide - Wikipedia [en.wikipedia.org]

- 2. 乙醇铌(V) 99.95% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 3. Niobium(V) ethoxide | C10H30NbO5 | CID 520571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. strem.com [strem.com]

- 5. researchgate.net [researchgate.net]

- 6. molan.wdfiles.com [molan.wdfiles.com]

- 7. benchchem.com [benchchem.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. gelest.com [gelest.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. scielo.br [scielo.br]

- 15. mdpi.com [mdpi.com]

- 16. Investigating the Ring-Opening Polymerization Activity of Niobium and Tantalum Ethoxides Supported by Phenoxyimine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and catalytic activity of single-site group V alkoxide complexes for the ring-opening polymerization of ε-caprolactone - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Biocompatible Nb2O5 thin films prepared by means of the sol-gel process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Biomimetic implant coatings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Progress in Niobium Oxide-Containing Coatings for Biomedical Applications: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis of Niobium(V) Ethoxide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium(V) ethoxide, with the chemical formula Nb(OC₂H₅)₅, is a metal-organic compound of significant interest in materials science and catalysis. It is a colorless, moisture-sensitive liquid that serves as a primary precursor for the synthesis of niobium-based materials, including niobium pentoxide (Nb₂O₅) thin films, ferroelectric nanomaterials, and catalysts, primarily through sol-gel processing.[1][2] Understanding its molecular structure is critical for controlling the properties of the resulting materials.

Structurally, niobium(V) ethoxide does not exist as a monomer. Instead, it forms a dimeric molecule, Nb₂(OC₂H₅)₁₀ , both in the solid state and in solution.[1] This guide provides a comprehensive overview of the structural analysis of niobium(V) ethoxide, detailing its molecular architecture, relevant quantitative data from various analytical techniques, and the experimental protocols used for its characterization.

Molecular Structure

Early studies and subsequent crystallographic analyses of related niobium alkoxides have established that niobium(V) ethoxide adopts a dimeric, bioctahedral structure.[1]

-

Coordination Geometry: The structure consists of two niobium atoms, each at the center of a distorted octahedron. These two octahedra share a common edge.

-

Ligand Arrangement: Each niobium(V) center is coordinated to six oxygen atoms from the ethoxide ligands. Of these, four are terminal (monodentate) ethoxide groups, and two are bridging ethoxide groups (μ-OEt). The oxygen atom of each bridging ligand is bonded to both niobium centers.

-

Stereochemistry: The two bridging ethoxide ligands are situated cis to one another within the coordination sphere of each niobium atom.

-

Comprehensive Formula: A more descriptive representation of the dimeric structure is [(EtO)₄Nb(μ-OEt)]₂ .[1]

Quantitative Structural and Physical Data

Quantitative data provides the precise parameters defining the molecular structure and physical properties of niobium(V) ethoxide.

Physical and Chemical Properties

The following table summarizes key physical and chemical properties of niobium(V) ethoxide.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₂₅NbO₅ (Monomer), C₂₀H₅₀Nb₂O₁₀ (Dimer) | [1] |

| Molar Mass (Monomer) | 318.21 g/mol | |

| Appearance | Colorless to yellow liquid | [1][3] |

| Density | 1.258 g/mL at 25 °C | [1] |

| Melting Point | 5 °C | [1] |

| Boiling Point | 142 °C at 0.1 mmHg | |

| Solubility | Soluble in some organic solvents; readily hydrolyzes in water | [1] |

Crystallographic Data (from Analogue)

| Parameter (for Nb₂(OCH₃)₁₀) | Description | Value (Å or °) |

| Nb-O (terminal) | Bond length to non-bridging oxygen | ~1.84 Å |

| Nb-O (bridging) | Bond length to bridging oxygen | ~2.05 - 2.08 Å |

| Nb···Nb | Distance between the two Nb centers | ~3.23 Å |

| O(b)-Nb-O(b) | Angle between bridging oxygens | ~72.5° |

| O(t)-Nb-O(t) | Angle between terminal oxygens | Varies |

Disclaimer: Data presented is for the methoxide analogue and is intended to be representative of the ethoxide structure.

X-ray Photoelectron Spectroscopy (XPS) Data

XPS is used to determine the elemental composition and chemical states of the atoms within a material. The table below lists the binding energies for the core levels of niobium(V) ethoxide.

| Core Level | Chemical Species | Binding Energy (eV) |

| Nb 3d₅/₂ | O–Nb–O | 207.2 |

| Nb 3d₃/₂ | O–Nb–O | 209.9 |

| Nb 3d₅/₂ | Nb–O–C | 208.4 |

| Nb 3d₃/₂ | Nb–O–C | 211.1 |

| O 1s | O–Nb–O | 530.5 |

| O 1s | C–O | 532.2 |

| O 1s | C–O–Nb | 533.7 |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for confirming the structure of niobium ethoxide in solution.

-

¹H NMR: The proton NMR spectrum is expected to show two main signals corresponding to the ethoxide ligands (-OCH₂CH₃).

-

A quartet for the methylene protons (-OCH₂-).

-

A triplet for the methyl protons (-CH₃). Due to the presence of both terminal and bridging ethoxide groups, which may be in dynamic exchange, these peaks can be broadened. In some cases, distinct sets of signals for the two environments may be resolved at low temperatures.

-

-

¹³C NMR: The carbon NMR spectrum should display two signals, corresponding to the methylene (-OCH₂) and methyl (-CH₃) carbons of the ethoxide ligands. Similar to ¹H NMR, peak broadening or multiple signals are possible.

-

⁹³Nb NMR: This technique is highly sensitive to the coordination environment of the niobium center. It can be used to study the equilibrium between different species in solution.

Key Chemical Processes & Pathways

Synthesis Pathway: Salt Metathesis

The most common laboratory synthesis of niobium(V) ethoxide is through a salt metathesis reaction between niobium pentachloride (in its dimeric form, Nb₂Cl₁₀) and sodium ethoxide in an anhydrous organic solvent.[1]

Application Pathway: Sol-Gel Process

This compound is a key precursor in sol-gel chemistry. It undergoes hydrolysis and condensation reactions to form a three-dimensional network of niobium oxide (a "gel").

Experimental Protocols

The analysis of this compound requires careful handling due to its high sensitivity to moisture. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Protocol: Synthesis of Nb₂(OEt)₁₀

-

Preparation: Dry all glassware in an oven at >120 °C overnight and cool under vacuum. Prepare a solution of sodium ethoxide by carefully reacting sodium metal with anhydrous ethanol under an inert atmosphere.

-

Reaction: In a Schlenk flask, suspend niobium pentachloride (NbCl₅) in an anhydrous, non-coordinating solvent (e.g., hexane or toluene).

-

Addition: Slowly add the stoichiometric amount (5 equivalents per Nb) of the sodium ethoxide solution to the NbCl₅ suspension at 0 °C with vigorous stirring.

-

Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

-

Isolation: Cool the reaction mixture. The sodium chloride byproduct will precipitate. Remove the NaCl precipitate by filtration or centrifugation under inert atmosphere.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Protocol: Single-Crystal X-ray Diffraction Analysis

-

Crystallization: Grow single crystals by slowly cooling a concentrated solution of purified this compound in a suitable anhydrous solvent (e.g., hexane) or by slow vapor diffusion.

-

Crystal Mounting: In a glovebox or under a stream of cold nitrogen, select a suitable single crystal. Coat the crystal in a cryoprotectant oil (e.g., Paratone-N).

-

Data Collection: Mount the crystal on a goniometer head and place it on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to freeze the crystal, protecting it from degradation and improving data quality.

-

Data Processing: Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[5] The collected diffraction spots are indexed, integrated, and scaled using specialized software to produce a final dataset of reflection intensities.

-

Structure Solution & Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to determine precise bond lengths, angles, and thermal parameters.[5]

Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: In a glovebox, prepare a solution of this compound (typically 5-10 mg) in an appropriate deuterated solvent (e.g., benzene-d₆, toluene-d₈, or CDCl₃). The solvent must be rigorously dried over a suitable drying agent.

-

Transfer: Transfer the solution to an NMR tube and seal it with a cap, further securing it with paraffin film to prevent atmospheric moisture contamination.

-

Data Acquisition: Acquire ¹H, ¹³C, and other relevant NMR spectra on a spectrometer. For quantitative analysis, ensure a sufficient relaxation delay between pulses.

-

Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Integrated Experimental Workflow

The complete structural characterization of this compound follows a logical progression from synthesis to advanced analytical techniques.

References

Niobium Ethoxide Precursor Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium (V) ethoxide, with the chemical formula Nb(OC₂H₅)₅, is a metalorganic compound that serves as a critical precursor in the synthesis of a wide array of niobium-based materials.[1] Its high reactivity, solubility in organic solvents, and amenability to controlled hydrolysis and condensation reactions make it an ideal starting material for advanced applications in materials science, electronics, catalysis, and emerging biomedical fields.[2] This technical guide provides a comprehensive overview of the core chemistry of niobium ethoxide, focusing on its application in sol-gel synthesis, thin-film deposition, and the generation of functional materials relevant to researchers, scientists, and drug development professionals.

Chemical and Physical Properties of Niobium (V) Ethoxide

Niobium (V) ethoxide is a colorless to amber, moisture-sensitive liquid.[1][3] In solution, it typically exists as a dimer, Nb₂(OC₂H₅)₁₀, featuring a bioctahedral structure where two niobium atoms are bridged by two ethoxide ligands.[4] This dimeric form is a key aspect of its reactivity.

Table 1: Physical and Chemical Properties of Niobium (V) Ethoxide

| Property | Value |

| Chemical Formula | C₁₀H₂₅NbO₅[1] |

| Molecular Weight | 318.21 g/mol |

| Appearance | Colorless to amber liquid[1][3] |

| Density | ~1.268 g/cm³ at 25 °C |

| Melting Point | 5-6 °C[5] |

| Boiling Point | 142 °C at 0.1 mmHg[5] |

| Solubility | Soluble in organic solvents, reacts with water[1] |

Core Chemical Reactions

The utility of this compound as a precursor is primarily derived from two key chemical transformations: hydrolysis and thermal decomposition.

Hydrolysis and Condensation: The Sol-Gel Process

The most significant reaction of this compound is its hydrolysis, which forms the basis of the sol-gel process for producing niobium oxides.[1] This process involves the reaction of the precursor with water, leading to the formation of a 'sol' (a colloidal suspension of solid particles in a liquid) that subsequently undergoes condensation to form a 'gel' (a solid network encapsulating the liquid phase).[6]

The overall hydrolysis reaction can be simplified as:

Nb₂(OC₂H₅)₁₀ + 5H₂O → Nb₂O₅ + 10C₂H₅OH[4]

This reaction pathway allows for precise control over the resulting material's properties, such as particle size, porosity, and surface area, by carefully managing reaction conditions like temperature, pH, and precursor concentration.[6][7]

References

- 1. Metal Oxide Nanoparticles as Efficient Nanocarriers for Targeted Cancer Therapy: Addressing Chemotherapy-Induced Disabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. Formation and growth mechanism for niobium oxide nanoparticles: atomistic insight from in situ X-ray total scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the structure and biocompatibility of niobium and titanium oxides as coatings for orthopedic metallic implants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progress in Niobium Oxide-Containing Coatings for Biomedical Applications: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

Hydrolysis and condensation of Niobium ethoxide

An In-depth Technical Guide to the Hydrolysis and Condensation of Niobium Ethoxide

Introduction

Niobium (V) ethoxide, with the chemical formula Nb(OC₂H₅)₅, is a metalorganic compound that serves as a primary precursor for the synthesis of niobium-based materials.[1] It is a colorless liquid that is soluble in some organic solvents but reacts readily with water.[1][2] In solution, it typically exists as a dimer, with the formula Nb₂(OC₂H₅)₁₀, featuring two niobium atoms bridged by ethoxide ligands in a bioctahedral structure.[2] The most significant application of this compound is in the sol-gel processing of niobium oxides, particularly niobium pentoxide (Nb₂O₅).[1][2][3][4]

The sol-gel process is a versatile wet-chemical technique used for fabricating materials, especially metal oxides.[3][5] It involves the conversion of molecular precursors into a colloidal suspension (sol) and subsequently into a continuous solid network (gel). For this compound, this transformation is driven by two fundamental chemical reactions: hydrolysis and condensation. These reactions allow for the synthesis of high-purity, homogeneous materials with controllable properties at relatively low temperatures.[5] This guide provides a detailed overview of the chemistry, experimental protocols, and material outcomes associated with the hydrolysis and condensation of this compound.

Physicochemical Properties of Niobium (V) Ethoxide

A clear understanding of the precursor's properties is essential for designing and controlling the sol-gel process.

| Property | Value | References |

| Chemical Formula | Nb(OCH₂CH₃)₅ | [6] |

| Dimeric Formula | Nb₂(OC₂H₅)₁₀ | [2] |

| Molar Mass | 318.21 g/mol | [6] |

| Appearance | Colorless liquid | [2] |

| Density | 1.258 - 1.268 g/mL at 25 °C | [2][6] |

| Melting Point | 5-6 °C | [2][6] |

| Boiling Point | 142 °C at 0.1 mmHg | [6] |

| Solubility | Reacts with water; soluble in some organic solvents | [2] |

Core Reaction Mechanisms: Hydrolysis and Condensation

The sol-gel process is fundamentally a sequence of hydrolysis and condensation reactions that convert the this compound precursor into an extended inorganic network of niobium oxide.

1. Hydrolysis: The process is initiated by the addition of water to the alcoholic solution of this compound. This reaction involves the nucleophilic substitution of ethoxide groups (-OC₂H₅) with hydroxyl groups (-OH), producing ethanol (C₂H₅OH) as a byproduct. The reaction can be represented by the simplified equation:

Nb(OC₂H₅)₅ + x H₂O → Nb(OC₂H₅)₅₋ₓ(OH)ₓ + x C₂H₅OH

The extent of hydrolysis (the value of x) is a critical parameter that depends on factors such as the water-to-alkoxide molar ratio, the catalyst used, and the reaction temperature.

2. Condensation: Following hydrolysis, the resulting hydroxylated niobium species undergo condensation to form niobium-oxygen-niobium (Nb-O-Nb) bonds, which constitute the backbone of the final oxide material. This process can occur through two primary pathways:

-

Oxolation: Two hydroxyl groups react to form an oxo-bridge, releasing a water molecule. (EtO)₄Nb-OH + HO-Nb(OEt)₄ → (EtO)₄Nb-O-Nb(OEt)₄ + H₂O

-

Alkoxolation: An ethoxy group reacts with a hydroxyl group to form an oxo-bridge, releasing an ethanol molecule. (EtO)₄Nb-OC₂H₅ + HO-Nb(OEt)₄ → (EtO)₄Nb-O-Nb(OEt)₄ + C₂H₅OH

These condensation reactions proceed to build a three-dimensional network, leading to the formation of a sol and, upon further reaction, a rigid, porous gel. The fast kinetics of these reactions for this compound can sometimes lead to material segregation, an effect that can be mitigated by pre-hydrolysis of other components or by using complexing agents like acetylacetone.[7][8]

Experimental Protocols

The properties of the final niobium oxide material are highly dependent on the synthesis parameters.[5][9] Below are detailed experimental protocols derived from literature for the synthesis of niobium pentoxide (Nb₂O₅) powders and films.

Protocol 1: Sol-Gel Synthesis of Nb₂O₅ Powder (Ammonia Catalyst)

This protocol is adapted from studies demonstrating a common precipitation method using a basic catalyst.[9][10][11]

-

Precursor Solution Preparation: Add 5.0 g of Niobium (V) ethoxide (Nb(OC₂H₅)₅, 99.999%) to 90 mL of absolute ethanol in a flask.[9][10]

-

Stirring: Stir the solution vigorously to ensure complete dissolution and homogeneity.[9][10]

-

Hydrolysis/Condensation: Add 5.0 mL of 30% ammonia hydroxide solution to the vigorously stirred precursor solution to induce precipitation.[9][10]

-

Gel Processing: The resulting precipitate (gel) is then separated, typically by filtration or centrifugation, and washed to remove unreacted species.

-

Drying: The wet gel is dried to remove the solvent and byproducts.

-

Calcination: The dried amorphous powder is subjected to heat treatment (calcination) to induce crystallization. Typical conditions are heating at temperatures ranging from 500°C to 750°C for 2 hours.[11]

Protocol 2: Sol-Gel Synthesis of Nb₂O₅ Powder (Water Hydrolysis)

This method uses water directly for hydrolysis without a strong base catalyst.[10]

-

Precursor Solution Preparation: Add 5.0 g of Niobium (V) ethoxide (Nb(OC₂H₅)₅, 99.999%) to 94 mL of absolute ethanol.[10]

-

Stirring: Maintain vigorous stirring of the solution.[10]

-

Hydrolysis/Condensation: Add 1.0 mL of distilled water to the solution to initiate the hydrolysis and condensation process, leading to the formation of a precipitate.[10]

-

Post-Processing: The subsequent gel processing, drying, and calcination steps are similar to those described in Protocol 1.

Protocol 3: Sol-Gel Synthesis for Thin Film Deposition

This protocol is designed to create a stable sol suitable for producing thin films via spin-coating or dip-coating.[8][12]

-

Sol Preparation: Prepare a solution by mixing this compound with a solvent such as butanol.[8]

-

Stabilization: To control the rapid hydrolysis and condensation kinetics, a chelating agent like acetylacetone is often added.[8] This stabilizes the precursor and increases the working life of the sol.

-

Deposition: Deposit the sol onto a substrate (e.g., glass, silicon, or titanium) using a spin-coating technique.[8][12]

-

Heat Treatment: The coated substrate is heat-treated at temperatures typically below 450-500°C to remove organic residues and form an amorphous or crystalline Nb₂O₅ film.[12]

Influence of Synthesis Parameters on Material Properties

The final characteristics of the niobium oxide product are strongly influenced by the experimental conditions, particularly the post-synthesis calcination temperature. The initial powders obtained after drying are typically amorphous.[9][11] Calcination provides the thermal energy required for crystallization and phase transformation.

| Parameter | Synthesis Route 1 (NH₄OH) | Synthesis Route 2 (H₂O) | References |

| Precursor | Niobium (V) Ethoxide | Niobium (V) Ethoxide | [10] |

| Solvent | Absolute Ethanol | Absolute Ethanol | [10] |

| Hydrolyzing Agent | Ammonia Hydroxide | Distilled Water | [10] |

| Ratio (Precursor:Solvent:Agent) | 5g : 90mL : 5mL | 5g : 94mL : 1mL | [10] |

The heat treatment process directly impacts the crystallinity and phase of the resulting Nb₂O₅.[9]

| Calcination Temp. (°C) | Crystalline Phase | Crystallite Size (nm) | Optical Band Gap (eV) | References |

| Amorphous (as-prepared) | Amorphous | - | - | [9][11] |

| 500 | TT-Nb₂O₅ (pseudohexagonal) | ~25 | 3.32 - 3.40 | [9][11] |

| 650 | T-Nb₂O₅ (orthorhombic) | ~30 - 45 | 3.32 - 3.40 | [9][11] |

| 750 | T-Nb₂O₅ (orthorhombic) | ~25 - 65 | 3.32 - 3.40 | [9][11] |

| >800 | T-Nb₂O₅ (orthorhombic) | - | - | [11] |

| ~1100 | H-Nb₂O₅ (monoclinic) | - | - | [9][11] |

Note: Crystallite size and band gap values can vary depending on the specific synthesis route and conditions. The values presented are representative ranges.[11]

Conclusion

The hydrolysis and condensation of this compound provide a robust and highly controllable pathway for the synthesis of niobium pentoxide materials. Through the sol-gel method, researchers can manipulate experimental variables—such as precursor concentration, solvent, catalyst, and particularly calcination temperature—to tailor the final properties of the Nb₂O₅, including its crystalline phase, particle size, and optical characteristics. The detailed protocols and data presented in this guide offer a comprehensive resource for scientists and engineers working on the development of advanced materials for applications ranging from catalysis and electronics to biomedical coatings.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Niobium(V) ethoxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. US20080071102A1 - Processes for preparing niobium alkoxides, and niobium alkoxides prepared thereby - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Niobium(V) ethoxide, 99.95 trace metals basis [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Biocompatible Nb2O5 thin films prepared by means of the sol-gel process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Preparation and Properties of Spin-Coated Nb2O5 Films by the Sol-Gel Process for Electrochemical Applications | Building & Industrial Energy Systems Division [buildings.lbl.gov]

An In-depth Technical Guide to the Thermal Decomposition of Niobium Ethoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of niobium(V) ethoxide, a critical precursor in the synthesis of niobium-based materials. This document details the decomposition pathway, thermal characteristics, and experimental protocols relevant to its transformation into niobium pentoxide (Nb₂O₅). The information presented is intended to support researchers in materials science, chemistry, and potentially in drug development where niobium-based coatings and materials are of interest.

Introduction to Niobium(V) Ethoxide

Niobium(V) ethoxide, with the chemical formula Nb₂(OC₂H₅)₁₀, is a metalorganic compound that exists as a dimer.[1] It is a colorless to orange, moisture-sensitive liquid at room temperature.[2] Its high reactivity and solubility in organic solvents make it an ideal precursor for various material synthesis techniques, including sol-gel processes and chemical vapor deposition (CVD), to produce high-purity niobium oxide films and powders.[3][4] The thermal decomposition of niobium ethoxide is a key step in these processes, leading to the formation of niobium pentoxide, a material with diverse applications in catalysis, electronics, and biocompatible coatings.

Thermal Decomposition Pathway and Products

The thermal decomposition of niobium(V) ethoxide is an irreversible process that begins at temperatures above 325–350 °C.[1][5] The primary solid product of this decomposition is niobium pentoxide (Nb₂O₅). The decomposition process also releases several gaseous byproducts.

A simplified overall reaction for the thermal decomposition can be represented as:

Nb₂(OC₂H₅)₁₀(l) → Nb₂O₅(s) + 5 (C₂H₅)₂O(g)[1]

However, the actual mechanism is more complex and involves the evolution of other gaseous species. In-situ analysis using techniques such as Quadrupole Mass Spectrometry (QMS) has shown that ethanol (C₂H₅OH) and ethane (C₂H₆) are also significant gaseous products released during the decomposition process.[1]

The final solid-state product, niobium pentoxide, can exist in various polymorphic forms. The initial product of thermal decomposition at lower temperatures (e.g., 350-450 °C) is often amorphous.[6] Upon further heating (annealing), this amorphous phase crystallizes into different polymorphs. The specific crystalline phase obtained is dependent on the annealing temperature.

Quantitative Thermal Analysis Data

While specific thermogravimetric analysis (TGA) data for the direct decomposition of pure this compound is not widely published, analysis of related niobium precursors provides insight into the thermal events. The decomposition of the ethoxide itself would show a significant mass loss corresponding to the removal of the organic ligands, leaving a final residual mass of Nb₂O₅.

For the subsequent transformation of the resulting niobium oxide, thermal analysis provides clear transition points.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Description |

| Initial Decomposition | > 325–350 | > 58% | Onset of the decomposition of this compound into amorphous niobium oxide and gaseous byproducts. The theoretical mass loss for the conversion of Nb₂(OC₂H₅)₁₀ to Nb₂O₅ is approximately 58.5%. |

| Crystallization (Amorphous to TT/T-Phase) | 500–650 | Minimal | Exothermic transition where the amorphous Nb₂O₅ crystallizes into the pseudohexagonal (TT) or orthorhombic (T) phase.[6] |

| Phase Transformation (T-Phase to H-Phase) | 800–1000 | Minimal | Irreversible transformation from the lower-temperature orthorhombic phase to the more stable high-temperature monoclinic (H) phase.[7] |

Note: The exact temperatures for crystallization and phase transitions can vary depending on factors such as heating rate, atmosphere, and the presence of impurities.

Experimental Protocols

Sol-Gel Synthesis of Niobium Oxide from this compound

This protocol describes a common method for preparing niobium oxide gels, which are subsequently calcined (thermally decomposed) to form the final oxide material.[6][8][9]

Materials:

-

Niobium(V) ethoxide (Nb(OC₂H₅)₅)

-

Absolute ethanol (C₂H₅OH)

-

Ammonia solution (NH₄OH) or deionized water with an acid catalyst (e.g., HCl)

-

Beakers, magnetic stirrer, and stir bars

-

Drying oven

-

Tube furnace

Procedure:

-

In a dry environment (e.g., a glovebox, given the moisture sensitivity of the precursor), prepare a solution of niobium(V) ethoxide in absolute ethanol. A typical concentration is around 0.2 M (e.g., 5 g of Nb(OC₂H₅)₅ in 90 ml of ethanol).[6]

-

Stir the solution vigorously using a magnetic stirrer.

-

Slowly add a hydrolysis agent to the solution. This can be an aqueous solution of ammonia (e.g., 5 ml) or a mixture of water and ethanol, sometimes with an acid catalyst like HCl to control the reaction rate.[6][10]

-

Continue stirring until a gel forms. The time for gelation can vary from minutes to hours depending on the concentrations and temperature.

-

Age the gel for a period (e.g., 24 hours) to allow the polycondensation reactions to complete.

-

Dry the gel in an oven at a low temperature (e.g., 80-100 °C) to remove the solvent, resulting in a xerogel.

-

Grind the xerogel into a fine powder.

-

Place the powder in a crucible and perform the thermal decomposition (calcination) in a tube furnace. A typical procedure involves heating in air to a target temperature (e.g., 500-750 °C) for a set duration (e.g., 2 hours) to obtain the desired crystalline phase of Nb₂O₅.[9]

Thermal Analysis (TGA-DSC) of Niobium Oxide Precursors

This protocol outlines the general procedure for analyzing the thermal decomposition and phase transitions of a niobium oxide precursor using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Equipment:

-

Simultaneous Thermal Analyzer (STA) capable of TGA and DSC

-

Alumina or platinum crucibles

-

Inert (e.g., Nitrogen, Argon) and oxidative (e.g., Air) purge gases

Procedure:

-

Place a small, accurately weighed amount of the powdered sample (typically 5-10 mg) into a TGA crucible.

-

Place the crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to establish a stable baseline.

-

Program the instrument with the desired temperature profile. A typical profile for studying decomposition and phase transitions would be a linear ramp from room temperature to 1000 °C at a heating rate of 10 °C/min.

-

Start the measurement, simultaneously recording the mass change (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to identify temperatures of mass loss, corresponding to decomposition or dehydration, and exothermic or endothermic peaks, corresponding to crystallization, phase transitions, or other reactions.

Visualizations

Logical Workflow for Sol-Gel Synthesis and Thermal Decomposition

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Niobium(V) ethoxide - Wikipedia [en.wikipedia.org]

- 4. Evaluation of niobium dimethylamino-ethoxide for chemical vapour deposition of niobium oxide thin films [infoscience.epfl.ch]

- 5. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of Niobium Pentaethoxide

For Researchers, Scientists, and Drug Development Professionals

Niobium(V) ethoxide, also known as niobium pentaethoxide, is a metalorganic compound with significant applications in materials science, catalysis, and electronics.[1][2] Its utility as a precursor, particularly in the sol-gel synthesis of niobium oxides and for creating thin films via chemical vapor deposition (CVD) and atomic layer deposition (ALD), is rooted in its distinct physical properties.[3] This guide provides an in-depth overview of these core physical characteristics, experimental methodologies for their determination, and a logical framework for understanding their interrelationships.

Core Physical and Chemical Properties

Niobium pentaethoxide is a colorless to yellow, moisture-sensitive liquid at room temperature.[1][4][5] It is known to dimerize in solution, forming Nb₂(OC₂H₅)₁₀ molecules, where each niobium center is octahedrally coordinated with ethoxide ligands.[4] This dimeric structure, more comprehensively represented as [(EtO)₄Nb(μ-OEt)]₂, features two niobium atoms sharing a common edge through two bridging ethoxide ligands.[4] The compound is miscible with some organic solvents but readily hydrolyzes in the presence of water to form niobium oxides.[4]

Data Presentation: Physical Properties of Niobium Pentaethoxide

The following table summarizes the key quantitative physical properties of Niobium(V) ethoxide.

| Property | Value |

| Chemical Formula | C₁₀H₂₅NbO₅ (monomer) / Nb₂(OC₂H₅)₁₀ (dimer) |

| Molecular Weight | 318.21 g/mol (monomer) |

| Appearance | Colorless to yellow/gold liquid |

| Melting Point | 5-6 °C (41-43 °F; 278-279 K) |

| Boiling Point | 142 °C at 0.1 mmHg |

| Density | 1.268 g/mL at 25 °C |

| Refractive Index | n20/D 1.516 |

| Flash Point | 36 °C (96.8 °F) - closed cup |

| Decomposition Temp. | Begins above 325-350 °C |

[Citations: 1, 2, 3, 8, 11, 19]

Experimental Protocols

Due to the air- and moisture-sensitive nature of niobium pentaethoxide, its physical properties must be determined using specialized techniques that prevent exposure to the atmosphere.[2][6]

General Protocol for Handling

All manipulations should be performed under an inert atmosphere (e.g., dry nitrogen or argon) using standard Schlenk line or glovebox techniques.[7][8] Solvents must be rigorously dried, and glassware should be oven- or flame-dried before use. Air-sensitive liquids like niobium pentaethoxide are typically transferred using gas-tight syringes or cannulas.[6][7]

Determination of Melting Point

The melting point of niobium pentaethoxide can be determined using the capillary method with a modern melting point apparatus.

-

Sample Preparation: Under an inert atmosphere, a small amount of liquid niobium pentaethoxide is introduced into a glass capillary tube. The tube is then flame-sealed to prevent hydrolysis from atmospheric moisture during the measurement.[9]

-

Measurement: The sealed capillary is placed into the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C/min). The temperature range is recorded from the point at which the first droplet of liquid appears to when the entire solid has melted into a clear liquid.[10]

Determination of Boiling Point Under Vacuum

The boiling point is measured under reduced pressure to prevent decomposition, which occurs at higher temperatures.[3]

-

Apparatus Setup: A vacuum distillation apparatus is assembled and connected to a vacuum pump and a manometer to measure the pressure.[11]

-

Measurement: A sample of niobium pentaethoxide is placed in the distillation flask. The system is evacuated to a stable, low pressure (e.g., 0.1 mmHg).

-

Heating: The flask is heated slowly. The temperature of the vapor and the corresponding pressure are recorded when the liquid boils and condensate is observed.[12] The Clausius-Clapeyron equation can be used to correlate boiling points at different pressures.[13]

Determination of Density

The density of liquid niobium pentaethoxide is typically measured using a pycnometer or a digital density meter.

-

Pycnometer Method (ASTM D1475):

-

Under an inert atmosphere, a pycnometer (a glass flask with a precise, known volume) is weighed empty.[14][15]

-

It is then filled with niobium pentaethoxide, taking care to avoid gas bubbles.

-

The filled pycnometer is brought to a constant temperature (e.g., 25 °C) in a water bath.

-

The filled pycnometer is weighed again. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[14]

-

-

Oscillating U-tube Method (ASTM D4052):

-

A digital density meter is used, which measures the change in the oscillation frequency of a U-shaped tube when filled with the sample.[16][17]

-

The sample is injected into the instrument's measurement cell under an inert atmosphere. The instrument automatically calculates and displays the density at the measurement temperature.[16]

-

Determination of Refractive Index

The refractive index is measured using a refractometer, ensuring the sample is protected from air.

-

Apparatus: A digital Abbe refractometer is commonly used.

-

Measurement: A few drops of niobium pentaethoxide are placed on the clean, dry prism of the refractometer. The measurement must be done quickly to minimize atmospheric exposure, or by using a flow cell under an inert atmosphere.

-

Reading: The refractive index is read directly from the instrument's scale or digital display at a specified temperature (e.g., 20 °C) and wavelength (typically the sodium D-line, 589 nm).[18]

Key Application Protocol: Sol-Gel Synthesis of Niobium Pentoxide (Nb₂O₅)

Niobium pentaethoxide is a primary precursor for synthesizing niobium pentoxide nanoparticles via the sol-gel method.[19][20][21]

-

Precursor Solution: Niobium(V) ethoxide is dissolved in a dry solvent, such as absolute ethanol, under vigorous stirring and an inert atmosphere.[5][20]

-

Hydrolysis: A hydrolyzing agent, typically a mixture of water and ethanol, or an ammonia solution, is added dropwise to the precursor solution.[5][20] This initiates the hydrolysis and condensation reactions, leading to the formation of a colloidal suspension (sol).

-

Gelation: With continued stirring, the sol gradually transforms into a semi-rigid, three-dimensional network, known as a gel.

-

Aging and Drying: The gel is aged for a period to strengthen the network and then dried at a moderate temperature (e.g., 60-160 °C) to remove the solvent and byproducts, resulting in an amorphous powder (xerogel).[20]

-

Calcination: The dried powder is heat-treated (calcined) at elevated temperatures (e.g., 500-750 °C) to remove residual organic matter and induce crystallization, yielding the final niobium pentoxide (Nb₂O₅) nanomaterial.[5][21]

Visualization of Property Relationships

The physical properties of niobium pentaethoxide are logically interconnected, stemming from its underlying molecular structure and composition.

Caption: Interrelation of Niobium Pentaethoxide's molecular and physical properties.

Caption: Workflow for synthesizing Nb₂O₅ nanoparticles from Niobium Pentaethoxide.

References

- 1. Sol-gel route to niobium pentoxide (Journal Article) | OSTI.GOV [osti.gov]

- 2. Niobium(V) ethoxide | NbOEt | Nb(OCH2CH3)5 – Ereztech [ereztech.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. molan.wdfiles.com [molan.wdfiles.com]

- 8. researchgate.net [researchgate.net]

- 9. mt.com [mt.com]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. alameda.edu [alameda.edu]

- 13. quora.com [quora.com]

- 14. matestlabs.com [matestlabs.com]

- 15. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]

- 16. knowledge.reagecon.com [knowledge.reagecon.com]

- 17. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 18. mt.com [mt.com]

- 19. Niobium pentoxide - Wikipedia [en.wikipedia.org]

- 20. scielo.br [scielo.br]

- 21. mdpi.com [mdpi.com]

In-Depth Technical Guide: Solubility of Niobium Ethoxide in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of niobium(V) ethoxide in organic solvents. Due to a notable lack of quantitative data in publicly available literature, this document focuses on summarizing the available qualitative information and presenting a detailed experimental protocol for researchers to determine solubility for their specific applications.

Niobium Ethoxide: A Precursor for Advanced Materials

Niobium(V) ethoxide, with the chemical formula Nb(OC₂H₅)₅, is a metalorganic compound that is instrumental as a precursor in the synthesis of various niobium-based materials.[1][2] Its application in advanced material fabrication processes such as sol-gel, chemical vapor deposition (CVD), and atomic layer deposition (ALD) is highly dependent on its behavior in organic solvents.[3] A thorough understanding of its solubility is therefore crucial for controlling reaction kinetics, solution homogeneity, and the final properties of the synthesized materials.

Qualitative Solubility Profile

A review of chemical databases, safety data sheets, and scientific literature indicates that while this compound is widely stated to be soluble in organic solvents, specific quantitative data (e.g., g/100 mL) is largely unavailable. The compound is a colorless to yellow liquid that is highly sensitive to moisture, readily undergoing hydrolysis.[4] It also reacts with protic solvents like alcohols.[4][5]

The following table consolidates the available qualitative solubility information for this compound.

Table 1: Qualitative Solubility of Niobium(V) Ethoxide

| Solvent Class | Specific Solvent | Solubility / Reactivity | Reference(s) |

| Hydrocarbons | Petroleum Ether | Soluble | [4] |

| Benzene | Soluble (has been used as a reaction solvent) | [6] | |

| Toluene | Assumed to be soluble based on general statements | ||

| Hexane | Assumed to be soluble based on general statements | ||

| Ethers | Diethyl Ether | Assumed to be soluble | [7] |

| Tetrahydrofuran (THF) | Assumed to be soluble | [7] | |

| Alcohols | Ethanol | Reacts (as it is the parent alcohol) | [8] |

| tert-Butanol | Undergoes alcoholysis (reaction) | [6] | |

| Halogenated Solvents | Dichloromethane | Assumed to be soluble | [7] |

| Chloroform | Assumed to be soluble | [7] | |

| Aprotic Polar Solvents | Acetonitrile | Assumed to be soluble | [7] |

| Dimethylformamide (DMF) | Assumed to be soluble | [7] | |

| Dimethyl Sulfoxide (DMSO) | Assumed to be soluble | [7] | |

| Protic Solvents | Water | Reacts readily via hydrolysis | [4] |

Note: "Assumed to be soluble" indicates that while no specific data for this solvent was found, the general classification of this compound as soluble in organic solvents suggests it is likely soluble. Experimental verification is strongly recommended.

Experimental Protocol: Gravimetric Determination of Solubility

The lack of quantitative data necessitates a reliable method for its experimental determination. The following protocol details a gravimetric method suitable for the air- and moisture-sensitive nature of this compound.

Safety Precautions

This compound is corrosive and can cause severe skin burns and eye damage. It is also flammable.[2] All manipulations should be conducted within a fume hood or, for optimal safety and to prevent hydrolysis, inside an inert atmosphere glovebox. Full personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (neoprene or nitrile), is mandatory.

Required Materials and Equipment

-

Niobium(V) ethoxide

-

Anhydrous organic solvent

-

Inert gas supply (Argon or Nitrogen)

-

Glovebox or Schlenk line apparatus

-

Analytical balance (± 0.1 mg or better)

-

Sealable vials (e.g., with PTFE-lined caps or septa)

-

Oven-dried syringes and needles

-

Magnetic stirrer and stir bars

-

Thermostatically controlled bath

-

Solvent-compatible syringe filters (e.g., 0.2 µm PTFE)

-

All glassware must be oven-dried before use

Step-by-Step Procedure

-

Preparation: Dry all glassware in an oven at a minimum of 120°C for several hours and allow to cool in a desiccator or under a stream of inert gas.[9] Ensure the solvent is anhydrous, using appropriate drying techniques if necessary. All subsequent steps should be performed under an inert atmosphere.[10]

-

Creating a Saturated Solution:

-

Place a magnetic stir bar in a vial.

-

Add a known volume or mass of the anhydrous solvent to the vial.

-

With continuous stirring, incrementally add this compound until a persistent excess of the liquid solute is observed, indicating saturation.

-

Seal the vial and allow the solution to equilibrate by stirring at a constant, recorded temperature for at least 24 hours.

-

-

Sample Extraction:

-

Cease stirring and let any undissolved this compound settle.

-

Pre-weigh a clean, dry, and sealed vial.

-

Carefully draw a known volume (e.g., 2.0 mL) of the clear supernatant into a syringe, passing it through a syringe filter to remove any suspended micro-droplets.

-

Transfer the filtered saturated solution into the pre-weighed vial and seal it immediately.

-

-

Gravimetric Measurement:

-

Weigh the vial containing the saturated solution to determine the total mass of the solution.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Dry the vial containing the this compound residue to a constant weight, weighing it periodically after cooling in a desiccator.[11][12]

-

-

Calculating Solubility:

-

Mass of dissolved this compound = (Mass of vial + residue) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue)

-

Solubility (in g / 100 g of solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

-

Visualization of Methodologies

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of this compound solubility.

Caption: Workflow for the gravimetric determination of this compound solubility.

Logical Pathway for Solvent Selection

Choosing a suitable solvent involves more than just assessing solubility. The following diagram presents a logical approach to solvent selection for applications involving this compound.

Caption: A logical decision-making pathway for selecting a suitable solvent.

References

- 1. ProChem, Inc. Niobium (V) Ethoxide - High-Purity Precursor for Coatings & Catalysts [prochemonline.com]

- 2. Niobium(V) ethoxide | NbOEt | Nb(OCH2CH3)5 – Ereztech [ereztech.com]

- 3. 乙醇铌(V) 99.95% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 4. Niobium(V) ethoxide - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. web.mit.edu [web.mit.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

Dimeric Structure of Niobium(V) Ethoxide in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium(V) ethoxide, with the chemical formula Nb(OC₂H₅)₅, is a pivotal precursor in materials science, particularly in the sol-gel synthesis of niobium-based oxides.[1][2][3][4] These oxides are integral to various applications, including the fabrication of capacitors, optical glasses, and catalysts.[5] In solution, niobium(V) ethoxide does not typically exist as a monomer. Instead, it readily forms a dimeric structure, Nb₂(OC₂H₅)₁₀, which significantly influences its reactivity and the subsequent morphology of the resulting oxide materials.[1] This technical guide provides an in-depth analysis of the dimeric nature of niobium(V) ethoxide in solution, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of its structural and reactive pathways.

Dimeric Structure in Solution

Early studies on metal alkoxides established that niobium alkoxides, including the ethoxide, aggregate in solution to form dimers.[1] This dimeric structure, Nb₂(OEt)₁₀, is characterized by two niobium centers bridged by two ethoxide ligands, with each niobium atom also coordinated to four terminal ethoxide groups.[1] This arrangement results in a bioctahedral geometry where the two NbO₆ octahedra share a common edge.[1] The formula [(EtO)₄Nb(μ-OEt)]₂ provides a more descriptive representation of this dimeric complex.[1]

The formation of this dimer is a key factor in the hydrolysis and condensation reactions that form the basis of the sol-gel process. The stability and reactivity of the bridging and terminal ethoxide ligands differ, influencing the pathway of polycondensation and the final properties of the niobium oxide network.

Quantitative Data

Detailed quantitative spectroscopic and crystallographic data for the dimeric form of niobium(V) ethoxide are not extensively reported in publicly accessible literature. However, data for closely related niobium alkoxide dimers and general properties of niobium(V) ethoxide provide valuable insights.

Table 1: Physical and Spectroscopic Properties of Niobium(V) Ethoxide and Related Compounds

| Property | Value | Remarks |

| Molecular Formula | C₁₀H₂₅NbO₅ (monomer) | Dimerizes in solution to Nb₂(OC₂H₅)₁₀ |

| Molar Mass | 318.21 g/mol (monomer) | [6] |

| Appearance | Colorless to orange liquid | [7] |

| Density | 1.258 - 1.268 g/cm³ at 25 °C | [1] |

| Melting Point | 5-6 °C | [6] |

| Boiling Point | 142 °C at 0.1 mmHg | [6] |

| Refractive Index (n20/D) | 1.516 | [6] |

| ⁹³Nb NMR Chemical Shift | Data not available for Nb₂(OEt)₁₀ | ⁹³Nb NMR is a sensitive probe for Nb coordination environment. |

| ¹H NMR Chemical Shifts (δ, ppm) | Data not available for Nb₂(OEt)₁₀ | Expected to show distinct signals for bridging and terminal ethoxide protons. |

| ¹³C NMR Chemical Shifts (δ, ppm) | Data not available for Nb₂(OEt)₁₀ | Expected to show distinct signals for bridging and terminal ethoxide carbons. |

Experimental Protocols

Synthesis of Niobium(V) Ethoxide

The standard method for synthesizing niobium(V) ethoxide is a salt metathesis reaction between niobium pentachloride (NbCl₅) and sodium ethoxide (NaOEt).[1]

Protocol:

-

Preparation of Sodium Ethoxide: Sodium metal is reacted with anhydrous ethanol under an inert atmosphere (e.g., argon or nitrogen) to form a solution of sodium ethoxide.

-

Reaction: A solution or slurry of niobium pentachloride in an anhydrous, non-polar solvent (e.g., benzene or toluene) is added dropwise to the sodium ethoxide solution at a controlled temperature.

-

Equation: 10 NaOEt + Nb₂Cl₁₀ → Nb₂(OC₂H₅)₁₀ + 10 NaCl[1]

-

Purification: The resulting mixture is filtered to remove the precipitated sodium chloride. The solvent is then removed under vacuum, and the crude niobium(V) ethoxide is purified by vacuum distillation.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-temperature NMR spectroscopy is a powerful tool for studying the structure and dynamics of niobium alkoxides in solution.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: A solution of niobium(V) ethoxide is prepared in a deuterated solvent (e.g., C₆D₆ or CDCl₃) under an inert atmosphere to prevent hydrolysis.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

Analysis: At room temperature, rapid exchange between terminal and bridging ethoxide groups may lead to broad or averaged signals. At lower temperatures, the exchange process slows down, potentially allowing for the resolution of distinct signals for the different types of ethoxide ligands.

Protocol for ⁹³Nb NMR:

-

Sample Preparation: A concentrated solution of niobium(V) ethoxide in a suitable anhydrous solvent is prepared.

-

Data Acquisition: ⁹³Nb NMR spectra are acquired. Due to the quadrupolar nature of the ⁹³Nb nucleus (I = 9/2), the signals are often broad.

-

Analysis: The chemical shift of the ⁹³Nb signal provides information about the coordination environment of the niobium center.

Characterization by Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to observe the dimeric species in the gas phase.

Protocol for ESI-MS:

-

Sample Preparation: A dilute solution of niobium(V) ethoxide is prepared in a suitable solvent system (e.g., acetonitrile/methanol).

-

Data Acquisition: The solution is infused into the ESI source of a mass spectrometer.

-

Analysis: The mass spectrum is analyzed for the presence of ions corresponding to the dimeric species, [Nb₂(OEt)₁₀+H]⁺ or other adducts. Fragmentation patterns can provide further structural information.

Signaling Pathways and Experimental Workflows

Dimerization and Ligand Exchange

The dimeric structure of niobium(V) ethoxide in solution is not static. There is a dynamic equilibrium between monomeric and dimeric species, although the equilibrium strongly favors the dimer. Furthermore, intramolecular exchange processes occur between the terminal and bridging ethoxide ligands.

Caption: Monomer-dimer equilibrium of niobium(V) ethoxide in solution.

Caption: Intramolecular exchange of terminal and bridging ethoxide ligands.

Sol-Gel Process Workflow

The dimeric structure of niobium(V) ethoxide is the starting point for the sol-gel process, which involves hydrolysis and condensation reactions to form a niobium oxide network.

Caption: Experimental workflow for the sol-gel synthesis of niobium oxide.

Conclusion

Niobium(V) ethoxide predominantly exists as a bioctahedral dimer, Nb₂(OEt)₁₀, in solution. This dimeric structure is fundamental to its reactivity, particularly in the sol-gel process for producing niobium oxide materials. While detailed quantitative spectroscopic data for the ethoxide dimer itself is sparse in the literature, the understanding of its general structure and behavior provides a solid foundation for researchers in materials science and drug development. The experimental protocols and workflows outlined in this guide offer a starting point for the synthesis and characterization of this important precursor and its derivatives. Further research focusing on detailed spectroscopic and crystallographic analysis of the niobium(V) ethoxide dimer would be highly beneficial for a more precise control over the synthesis of advanced niobium-based materials.

References

- 1. Niobium(V) ethoxide - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Niobium pentoxide - Wikipedia [en.wikipedia.org]

- 6. 乙醇铌(V) 99.95% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 7. strem.com [strem.com]

An In-depth Technical Guide to the Moisture Sensitivity and Reactivity of Niobium Ethoxide

For Researchers, Scientists, and Drug Development Professionals

Niobium (V) ethoxide, with the chemical formula Nb(OCH₂CH₃)₅, is a valuable precursor in materials science and chemical synthesis, prized for its ability to form niobium-based materials with desirable properties. However, its utility is intrinsically linked to its high reactivity, particularly its pronounced sensitivity to moisture. This technical guide provides a comprehensive overview of the core characteristics of niobium ethoxide, focusing on its moisture sensitivity and broader reactivity. It is intended to equip researchers, scientists, and professionals in drug development with the essential knowledge for its safe handling, storage, and effective use in experimental settings.

Physicochemical Properties and Structure

This compound is a colorless to yellow, flammable, and corrosive liquid.[1][2] In solution, it primarily exists as a dimer, Nb₂(OCH₂CH₃)₁₀, where two niobium atoms are bridged by two ethoxide groups in a bioctahedral structure.[1] This dimeric form is a key feature influencing its reactivity.

Table 1: Physicochemical Properties of Niobium (V) Ethoxide

| Property | Value | References |

| Chemical Formula | C₁₀H₂₅NbO₅ | [3] |

| Molecular Weight | 318.21 g/mol | [3] |

| Appearance | Colorless to yellow liquid | [1][3] |

| Density | 1.268 g/mL at 25 °C | |

| Melting Point | 5-6 °C | |

| Boiling Point | 142 °C at 0.1 mmHg | |

| Flash Point | 36 °C | [1] |

Moisture Sensitivity and Hydrolysis

The most critical aspect of handling this compound is its extreme sensitivity to moisture.[3] It readily reacts with water in the atmosphere or in solvents in a process called hydrolysis. This reaction leads to the formation of niobium oxides and ethanol.[1]

Hydrolysis Reaction

The overall hydrolysis reaction can be represented by the following simplified equation:

Nb₂(OCH₂CH₃)₁₀ + 5H₂O → Nb₂O₅ + 10CH₃CH₂OH[1]

This reaction is the basis for the sol-gel synthesis of niobium oxide materials, where the controlled addition of water allows for the formation of a colloidal suspension (sol) that subsequently gels.[4][5] The rate of this hydrolysis can be influenced by factors such as the concentration of water, the solvent used, and the temperature.[6] While specific kinetic data is sparse in the literature, it is well-established that the reaction is rapid.

Mechanism of Hydrolysis

The hydrolysis of this compound is a complex process involving several steps. A proposed simplified mechanism is illustrated below. The initial step involves the coordination of a water molecule to the niobium center, followed by the protonation of an ethoxide ligand and its subsequent elimination as ethanol. This process continues until all ethoxide groups are replaced by hydroxyl groups, which then undergo condensation to form niobium-oxygen-niobium (Nb-O-Nb) bridges, ultimately leading to the formation of niobium pentoxide (Nb₂O₅).

Thermal Decomposition

This compound undergoes thermal decomposition at elevated temperatures. The decomposition process begins at temperatures above 325–350 °C.[1]

Decomposition Products

Mass spectrometry analysis of the thermal decomposition of this compound has shown that the primary volatile products are ethanol and ethane.[1] The solid residue is niobium pentoxide (Nb₂O₅). In the context of chemical vapor deposition (CVD) processes, diethyl ether has also been identified as a decomposition product.[1]

Table 2: Thermal Decomposition of this compound

| Temperature Range (°C) | Key Decomposition Products | Reference |

| > 325 - 350 | Ethanol, Ethane, Niobium Pentoxide (Nb₂O₅) | [1] |

| CVD Processes | Diethyl Ether, Niobium Pentoxide (Nb₂O₅) | [1] |

A simplified overall reaction for the thermal decomposition can be written as:

Nb₂(OCH₂CH₃)₁₀ → Nb₂O₅ + 5(C₂H₅)₂O[1]

Reactivity with Other Reagents

Beyond its reaction with water, this compound exhibits reactivity towards a range of other chemical species, making it a versatile precursor in organic and inorganic synthesis.

Alcohols

This compound can undergo alcoholysis reactions with other alcohols. This transesterification process involves the exchange of its ethoxide ligands with other alkoxy groups. The reaction is typically driven to completion by using the reactant alcohol in excess and removing the more volatile ethanol. This allows for the synthesis of other niobium alkoxides.

Carboxylic Acids

This compound reacts with carboxylic acids to form niobium oxo-alkoxide-carboxylate complexes.[7] The reaction involves the protonation of an ethoxide ligand by the carboxylic acid, leading to the formation of ethanol and the coordination of the carboxylate group to the niobium center. These reactions can lead to the formation of polynuclear niobium clusters with bridging oxo and carboxylate ligands.[7]

Amines

While less documented, this compound is expected to react with primary and secondary amines, which can lead to the formation of niobium amido-ethoxide complexes through the elimination of ethanol.

Experimental Protocols

Given its high reactivity, the successful use of this compound in any experimental setting hinges on the strict adherence to air-sensitive handling techniques.

General Handling and Storage

This compound is highly sensitive to moisture and air.[3] Therefore, all handling and manipulations must be carried out under an inert atmosphere, such as dry argon or nitrogen, using standard Schlenk line or glovebox techniques. It should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.

Sol-Gel Synthesis of Niobium Oxide Nanoparticles

This protocol provides a general method for the synthesis of niobium oxide nanoparticles using this compound as a precursor.

Materials:

-

Niobium (V) ethoxide

-

Absolute ethanol (anhydrous)

-

Deionized water

-

Ammonia solution (optional, as a catalyst)

Procedure:

-

Under an inert atmosphere, prepare a solution of this compound in absolute ethanol. The concentration will depend on the desired particle size and sol characteristics.

-

In a separate flask, prepare a solution of deionized water in ethanol. The water-to-alkoxide molar ratio is a critical parameter that controls the hydrolysis and condensation rates.

-

While vigorously stirring the this compound solution, add the water/ethanol solution dropwise. The rate of addition should be slow to control the hydrolysis process.

-

If desired, a small amount of an acid or base (e.g., ammonia) can be added to the water/ethanol solution to catalyze the hydrolysis and condensation reactions.[4]

-

After the addition is complete, continue stirring the solution for a set period (e.g., 1-24 hours) to allow for the formation and aging of the gel.

-

The resulting gel can be dried under vacuum or at a controlled temperature to obtain a xerogel or aerogel.

-

Finally, the dried gel is typically calcined at a high temperature (e.g., 400-600 °C) to remove any residual organic components and to crystallize the niobium oxide.[8]

Metal-Organic Chemical Vapor Deposition (MOCVD) of Niobium Oxide Thin Films

This protocol outlines the general steps for depositing niobium oxide thin films using MOCVD with this compound as the precursor. Specific parameters will need to be optimized for the particular MOCVD reactor being used.

Equipment:

-

MOCVD reactor with a heated substrate holder

-

Niobium (V) ethoxide precursor in a bubbler

-

Inert carrier gas (e.g., Argon or Nitrogen)

-

Oxidizing agent (e.g., Oxygen or water vapor)

-

Vacuum system

Procedure:

-

Load the substrate into the MOCVD reactor.

-

Heat the substrate to the desired deposition temperature (typically in the range of 350-600 °C).[9]

-

Heat the this compound precursor in the bubbler to a temperature sufficient to generate an adequate vapor pressure (e.g., 90-150 °C).

-

Introduce the inert carrier gas into the bubbler to transport the this compound vapor into the reactor chamber.

-

Simultaneously, introduce the oxidizing agent into the reactor.

-

The precursor and the oxidizing agent react on the heated substrate surface to deposit a niobium oxide thin film.

-

Control the deposition time to achieve the desired film thickness.

-

After deposition, cool down the reactor and substrate under an inert atmosphere before removal.

Conclusion

This compound is a highly reactive and moisture-sensitive compound that serves as a critical precursor for the synthesis of advanced niobium-based materials. A thorough understanding of its chemical properties, particularly its hydrolysis and thermal decomposition behavior, is essential for its effective and safe utilization. By employing rigorous air-sensitive handling techniques and carefully controlling reaction conditions, researchers can harness the reactivity of this compound to fabricate a wide range of materials with tailored properties for applications in electronics, catalysis, and beyond. This guide provides a foundational understanding to aid in the successful implementation of this compound in various research and development endeavors.

References

- 1. Niobium(V) ethoxide - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Niobium(V) ethoxide | NbOEt | Nb(OCH2CH3)5 – Ereztech [ereztech.com]

- 4. tandfonline.com [tandfonline.com]

- 5. ProChem, Inc. Niobium (V) Ethoxide - High-Purity Precursor for Coatings & Catalysts [prochemonline.com]

- 6. A Comprehensive Review of Niobium Nanoparticles: Synthesis, Characterization, Applications in Health Sciences, and Future Challenges | MDPI [mdpi.com]